![molecular formula C42H72O13 B1633633 (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13R,14R,17R)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-4,6-bis(hydroxymethyl)oxane-3,5-diol](/img/structure/B1633633.png)
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13R,14R,17R)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-4,6-bis(hydroxymethyl)oxane-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13R,14R,17R)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-4,6-bis(hydroxymethyl)oxane-3,5-diol is a natural product found in Panax quinquefolius and Panax notoginseng with data available.
Scientific Research Applications
Solubility in Ethanol-Water Solutions
Research by Gong, Wang, Zhang, and Qu (2012) investigated the solubility of various saccharides, including compounds similar to the one , in ethanol-water solutions. This study is crucial for understanding the solubility behavior of these compounds in mixed solvents, which is essential for pharmaceutical and chemical processing applications (Gong et al., 2012).
Enzyme-Catalyzed Stereoselective Synthesis
In 2010, Gümüş and Tanyeli conducted a study on the enzyme-catalyzed stereoselective synthesis of novel carbasugar derivatives, including compounds structurally related to our compound of interest. Such research contributes significantly to the field of organic chemistry, especially in creating enantiomerically pure compounds, which are vital in drug development and synthesis (Gümüş & Tanyeli, 2010).
Potential in Nanocatalyst Synthesis
The study by Aghazadeh and Nikpassand (2019) explored using 2-amino glucose, a compound structurally related to our compound, in synthesizing magnetically recoverable nanocatalysts. This research holds significant potential in green chemistry, especially for synthesizing novel compounds in an eco-friendly and efficient manner (Aghazadeh & Nikpassand, 2019).
properties
Molecular Formula |
C42H72O13 |
|---|---|
Molecular Weight |
785 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13R,14R,17R)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-4,6-bis(hydroxymethyl)oxane-3,5-diol |
InChI |
InChI=1S/C42H72O13/c1-21(2)9-8-14-42(7,51)24-12-15-41(6)23-10-11-29-39(3,4)30(13-16-40(29,5)25(23)17-26(46)31(24)41)54-38-36(35(50)34(49)28(20-45)53-38)55-37-33(48)22(18-43)32(47)27(19-44)52-37/h9,22-38,43-51H,8,10-20H2,1-7H3/t22-,23?,24+,25?,26-,27+,28+,29?,30?,31-,32-,33+,34+,35-,36+,37-,38-,40+,41+,42-/m0/s1 |
InChI Key |
VXIVCXOKABMNOW-MLLGVTEASA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@@H]1CC[C@]2([C@@H]1[C@H](CC3C2CCC4[C@@]3(CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)CO)O)C)O)C)O)C |
SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)CO)O)C)O)C)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)CO)O)C)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







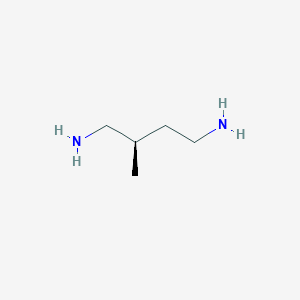
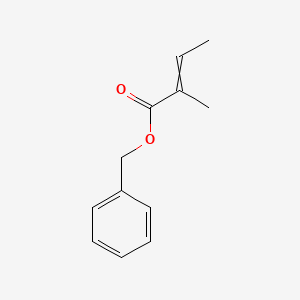
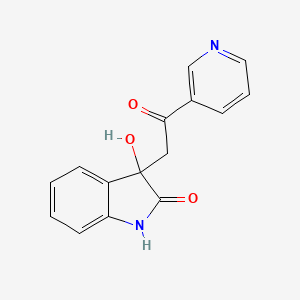
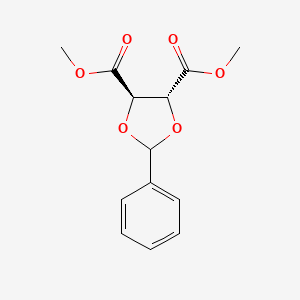

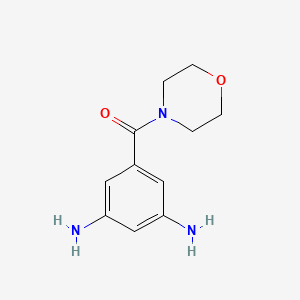
![N-[(2-methoxyphenyl)methyl]-3-methylbenzamide](/img/structure/B1633597.png)
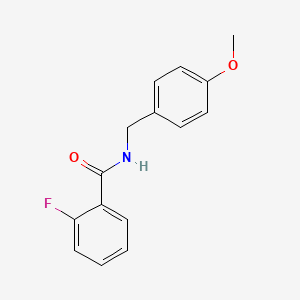
![Methyl 2-[[2-(3-formylindol-1-yl)acetyl]amino]benzoate](/img/structure/B1633600.png)
